Pyrrolidine-2-Carboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

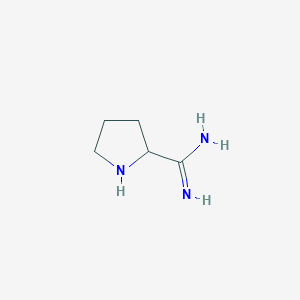

Pyrrolidine-2-Carboximidamide is a nitrogen-containing heterocyclic compound with a five-membered ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrolidine-2-Carboximidamide can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with cyanamide under acidic conditions to form the desired carboximidamide derivative. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as crystallization or distillation to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine-2-Carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the carboximidamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboximidamide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Amides, nitriles.

Reduction: Amines.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Pyrrolidine-2-Carboximidamide has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocycles.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

Industry: this compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Pyrrolidine-2-Carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Pyrrolidine-2-One: A structurally similar compound with different biological activities.

Pyrrolidine-2,5-Dione: Another related compound with distinct chemical properties and applications.

Uniqueness: Pyrrolidine-2-Carboximidamide is unique due to its specific functional group, which imparts distinct reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in medicinal chemistry.

Biological Activity

Pyrrolidine-2-Carboximidamide (PCA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a carboximidamide functional group, which contributes to its unique reactivity and biological properties. The molecular formula is C5H10N2, and its structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

The biological activity of PCA is primarily attributed to its interactions with specific enzymes and receptors. It can act as an enzyme inhibitor by binding to the active site or modulating receptor functions as an agonist or antagonist. These interactions can lead to several biological effects, such as anti-inflammatory and anticancer activities.

Biological Activities

PCA has shown promise in various biological contexts:

- Anticancer Activity : PCA derivatives have been evaluated for their ability to inhibit tumor growth. For instance, certain derivatives demonstrated significant cytotoxicity against cancer cell lines, suggesting potential as anticancer agents .

- Neuroprotective Effects : Research indicates that PCA derivatives can protect against neurotoxicity induced by excitatory amino acids like NMDA. Compounds derived from PCA exhibited neuroprotective properties by reducing calcium influx and improving cognitive functions in animal models .

- Antimicrobial Properties : Some PCA derivatives have demonstrated antimicrobial activity against various pathogens, indicating potential applications in antibiotic development.

Comparative Studies

To better understand the unique properties of PCA, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Pyrrolidine-2-One | Pyrrolidine ring | Varies; less potent than PCA in some assays |

| Pyrrolidine-2,5-Dione | Additional carbonyl groups | Antimicrobial and anticancer activities |

| N'-Hydroxythis compound | Hydroxylamine functionality | Antimicrobial, anti-HIV |

Case Studies

- Antitumor Activity : A study synthesized a series of PCA derivatives and assessed their effects on different cancer cell lines. The most potent compounds showed IC50 values indicating effective inhibition of cell proliferation, supporting their potential as cancer therapeutics .

- Neuroprotection : In vivo studies involving PCA derivatives revealed significant improvements in learning and memory tasks in rodent models subjected to neurotoxic agents. These compounds were found to attenuate NMDA-induced cytotoxicity effectively .

- Antimicrobial Evaluation : Derivatives of PCA were tested against Gram-positive and Gram-negative bacteria using the broth microdilution method. Results indicated that certain compounds exhibited significant antimicrobial effects, suggesting their utility in developing new antibiotics .

Properties

IUPAC Name |

pyrrolidine-2-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3/c6-5(7)4-2-1-3-8-4/h4,8H,1-3H2,(H3,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYERHLYFHUKCKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.